Methyl rosmarinate
Overview
Description
Methyl rosmarinate is a bioactive phenolic compound . It is a noncompetitive tyrosinase inhibitor isolated from Rabdosia serra . It shows antioxidative, antifungal activities, and inhibitory activities against tyrosinase, α±-glucosidase, and matrix metalloproteinase-1 (MMP-1) .
Synthesis Analysis
Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of Methyl rosmarinate involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . A study also mentions the extraction of rosmarinic acid from rosemary using different procedures like fresh tissue homogenization, fresh and dry leaf decoction, and their respective fermentation, Soxhlet extraction, and sonication using water and methanol .
Molecular Structure Analysis
Methyl rosmarinate has a molecular formula of C19H18O8 . It has an average mass of 374.341 Da and a monoisotopic mass of 374.100159 Da . It is an ester of caffeic acid and 3,4-dihydroxy phenyllactic acid originating from aromatic amino acids, phenylalanine, and tyrosine .
Chemical Reactions Analysis
Different extraction methods recover quite different groups of polyphenols . Soxhlet extraction yields very high concentrations of rosmarinic acid . UHPLC-ESI-QTOF-MS enables the detection of more than 50 polyphenols, including phenolic acids, flavonoids, and terpenoids in the various extracts .
Physical And Chemical Properties Analysis
Methyl rosmarinate has a molecular weight of 374.34 . It is a solid substance that is soluble in DMSO .
Scientific Research Applications
-
Biomedical Applications
- Summary : RA is a bioactive phenolic compound commonly found in plants of Lamiaceae and Boraginaceae families . It has been used as an attractive strategy in combating human diseases .
- Methods : RA is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions .
- Results : RA has multiple therapeutic benefits in various diseases, including cancer, diabetes, inflammatory disorders, neurodegenerative disorders, and liver diseases .
-
Antioxidant Applications
- Summary : The antioxidant effects of RA are mainly associated with free radical scavenging that induces membrane stabilization and protection against oxidative damage .
- Methods : The antioxidant properties of RA are evaluated using various in vitro and in vivo models .
- Results : RA has been shown to effectively scavenge free radicals and protect against oxidative damage .
-
Antimicrobial Applications
-
Antiviral Applications
-
Anti-inflammatory Applications
-
Neuroprotective Applications
-
Antiplasmodic Applications
-
Nutraceutical Applications
- Summary : Due to its high antioxidant capacity, RA has recently gained attention for its possible application as a nutraceutical compound in the food industry .
- Methods : RA can be incorporated into various food products to enhance their nutritional value .
- Results : Foods enriched with RA have been shown to have enhanced nutritional profiles .
-
Antimicrobial Resistance (AMR) Applications
- Summary : RA and its derivatives, including Methyl rosmarinate, have been found to have antimicrobial properties and can be used to combat antimicrobial resistance .
- Methods : The antimicrobial activity of RA and its derivatives is typically evaluated using in vitro assays .
- Results : RA and its derivatives have been shown to inhibit the growth of several microbial pathogens .
-
SARS-CoV-2 Inhibition Applications
- Summary : Methyl rosmarinate has been identified as an allosteric inhibitor of SARS-CoV-2 3CL protease, suggesting potential applications against SARS-CoV-2 infection .
- Methods : The antiviral activity of Methyl rosmarinate is typically evaluated using in vitro assays .
- Results : Methyl rosmarinate has been shown to inhibit the SARS-CoV-2 3CL protease .
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-BBOMDTFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316093 | |
Record name | Methyl rosmarinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl rosmarinate | |
CAS RN |
99353-00-1 | |
Record name | Methyl rosmarinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl rosmarinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylrosmarinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.